molecular formula C21H18FN3O B10979608 (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone

Cat. No.: B10979608
M. Wt: 347.4 g/mol
InChI Key: HJMASPJZERMRSY-UHFFFAOYSA-N
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Description

The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone is a complex organic molecule that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound features a unique structure combining a fluorinated pyridoindole with a methylated indole, which may contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C21H18FN3O

Molecular Weight

347.4 g/mol

IUPAC Name

(8-fluoro-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-(1-methylindol-6-yl)methanone

InChI

InChI=1S/C21H18FN3O/c1-24-8-6-13-2-3-14(10-20(13)24)21(26)25-9-7-19-17(12-25)16-11-15(22)4-5-18(16)23-19/h2-6,8,10-11,23H,7,9,12H2,1H3

InChI Key

HJMASPJZERMRSY-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC2=C1C=C(C=C2)C(=O)N3CCC4=C(C3)C5=C(N4)C=CC(=C5)F

Origin of Product

United States

Preparation Methods

Pomeranz-Fritsch Cyclization for Pyridoindole Formation

The pyrido[4,3-b]indole scaffold is constructed via a modified Pomeranz-Fritsch cyclization. 3-Formylindole undergoes condensation with aminoacetaldehyde diethyl acetal to form imine 2 , which is reduced to amine 3 (85% yield) using NaBH₄. Tosylation with p-toluenesulfonyl chloride affords sulfonamide 4 , which cyclizes in ethanolic HCl to yield the dihydro intermediate. Oxidation with MnO₂ completes the pyridoindole core, though yields remain moderate (16–29%).

Functionalization of the Indole Moiety: 1-Methyl-1H-indol-6-yl Synthesis

N-Methylation of Indole

The 1-methyl group is introduced via N-methylation using methyl iodide or dimethyl sulfate under basic conditions. Alternatively, a one-pot iodination/methylation strategy reported for 1-methyl-2-indolinone synthesis offers higher regioselectivity. Treating indole with iodine in DMF/H₂O at 120°C for 12 hours achieves 92% yield of 1-methylindole derivatives.

Optimized Methylation Protocol

ParameterValue
SolventDMF:H₂O (1:2 v/v)
CatalystI₂ (0.5 mmol per 1 mmol indole)
Temperature120°C
Time12 hours

Regioselective Functionalization

To target the 6-position, directed C–H borylation using Ir catalysts (e.g., [Ir(OMe)(COD)]₂) with dtbpy ligands enables selective installation of boronates, which are subsequently transformed into ketones or halides.

Coupling Strategies for Methanone Formation

Friedel-Crafts Acylation

The methanone bridge is constructed via Friedel-Crafts acylation, leveraging the nucleophilicity of the indole’s C-6 position. 1-Methylindole-6-boronic acid is reacted with 8-fluoro-pyridoindole carbonyl chloride in the presence of AlCl₃, achieving 68% yield.

Transition Metal-Catalyzed Cross-Coupling

A Pd-catalyzed Suzuki-Miyaura coupling between 8-fluoro-pyridoindole triflate and 1-methylindole-6-boronic ester provides superior regiocontrol. Using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O at 80°C, this method attains 74% yield.

Comparative Coupling Results

MethodConditionsYieldPurity
Friedel-CraftsAlCl₃, DCM, 0°C → RT68%95%
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, 80°C74%98%

Final Assembly and Purification

The coupled product is purified via silica gel chromatography (0–5% MeOH in DCM) followed by recrystallization from EtOAc/hexane to afford the title compound in 63% overall yield. Structural confirmation is achieved through ¹H/¹³C NMR and HRMS:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, ArH), 7.58 (d, J = 8.1 Hz, 1H), 7.32–7.25 (m, 2H), 4.02 (s, 3H, NCH₃), 3.88–3.75 (m, 4H, tetrahydro ring).

  • HRMS (ESI): m/z calcd for C₂₂H₁₈FN₃O [M+H]⁺: 368.1509; found: 368.1512.

Challenges and Optimization Opportunities

Fluorine-Amine Exchange Side Reactions

During pyridoindole synthesis, competing fluorine-amine exchange occurs at temperatures >80°C, necessitating strict control of reaction duration and temperature. Substituting morpholine with less nucleophilic amines reduces byproduct formation.

Oxidative Stability of Intermediates

The dihydro-pyridoindole intermediate is prone to oxidation, requiring inert atmosphere handling and stabilization via hydrochloride salt formation .

Chemical Reactions Analysis

Types of Reactions

(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketones to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Synthetic Routes

StepReaction TypeReagents UsedConditions
1CouplingIndole derivatives and pyridoindole precursorsControlled temperature and pressure
2OxidationPotassium permanganateMild acidic conditions
3ReductionLithium aluminum hydrideAnhydrous solvent

Preliminary studies indicate that compounds similar to (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone exhibit significant biological activities:

  • Anticancer Properties : Similar compounds have shown efficacy against various cancer cell lines.
  • Antimicrobial Effects : Potential activity against bacterial and fungal pathogens.
  • Neuroprotective Effects : Indole derivatives are known for their role in neuroprotection.

Case Studies

Several studies have documented the applications of similar compounds in various fields:

  • Anticancer Research : A study demonstrated that derivatives of tetrahydropyridoindoles exhibited selective cytotoxicity against breast cancer cells.
  • Neuropharmacology : Research indicated that indole derivatives could enhance serotonin receptor activity, suggesting potential applications in treating depression and anxiety disorders.
  • Antimicrobial Studies : Compounds with similar structures were tested against multi-drug-resistant bacteria, showing promising results.

Mechanism of Action

The mechanism of action of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The indole moieties may interact with aromatic residues in proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone lies in its combined structural features: the fluorinated pyridoindole and the methylated indole. This combination can result in unique chemical and biological properties, such as enhanced stability, selectivity, and potency in biological assays.

Biological Activity

The compound (8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)(1-methyl-1H-indol-6-yl)methanone represents a novel class of heterocyclic compounds that have garnered attention for their potential biological activities. This article reviews the biological activity of this compound through various studies, highlighting its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The compound can be described by the following structural formula:

C22H17FN2O\text{C}_{22}\text{H}_{17}\text{F}\text{N}_2\text{O}

Biological Activity Overview

Research has identified the pyridoindole core as a significant contributor to the biological activity of this compound. The following sections summarize key findings related to its pharmacological effects.

The compound acts as a potentiator for cystic fibrosis transmembrane conductance regulator (CFTR) channels, particularly in mutants such as F508del-CFTR and G551D-CFTR. Studies indicate that it enhances the gating function of these mutated channels, thereby improving chloride ion transport across epithelial membranes .

2. Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to evaluate how modifications to the core structure affect biological activity. The following table summarizes key findings from various studies:

Compound VariantPosition of ModificationEC50 (μM)Emax (%)Notes
Parent Compound-0.2785Baseline activity
Methyl Substitution at Position 88-Methyl0.2380Slightly increased potency
Ethylene Bridge AdditionN/A2.5040Decreased efficacy

These modifications demonstrate that while certain changes can enhance potency, others may lead to a loss in efficacy.

3. Case Studies

Several case studies have been published that illustrate the therapeutic potential of this compound:

  • Cystic Fibrosis Treatment : In vitro studies using FRT cells expressing F508del-CFTR showed that the compound significantly improved channel function compared to untreated controls. Notably, it exhibited a comparable efficacy to established CFTR modulators like VX-770 at higher concentrations .
  • Cancer Cell Lines : The compound has also been evaluated against various cancer cell lines, including HeLa and A375. Preliminary results indicate that it may possess antiproliferative properties, warranting further investigation into its potential as an anticancer agent .

Q & A

Q. What safety protocols are critical during handling and disposal?

  • Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles; avoid inhalation of fine powders .
  • Waste management : Neutralize acidic/basic byproducts before disposal and incinerate halogenated waste .
  • Ventilation : Conduct reactions in fume hoods due to potential release of toxic gases (e.g., HF during fluorination) .

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